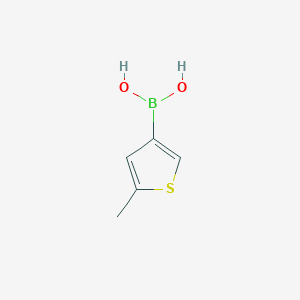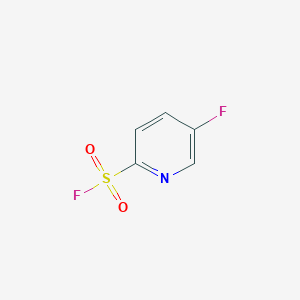
(5-Methylthiophen-3-YL)boronic acid
概要
説明
“(5-Methylthiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 930303-82-5. It has a linear formula of C5H7BO2S . It is a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
Molecular Structure Analysis
The molecular weight of “(5-Methylthiophen-3-YL)boronic acid” is 141.99 . The InChI Code is 1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(5-Methylthiophen-3-YL)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-Methylthiophen-3-YL)boronic acid” is a solid substance . It should be stored in a dark place, sealed in dry, and under -20°C .科学的研究の応用
Biologically Active Molecule Synthesis
(5-Methylthiophen-3-YL)boronic acid is used as a reactant for the preparation of various biologically active molecules. For instance, it is involved in creating selective sphingosine phosphate receptor antagonists, which are important in signaling pathways related to immune responses and other physiological functions .
Pharmaceutical Applications
This compound is also used in synthesizing benzothienopyrimidinones, which act as inhibitors of human protooncogene proviral insertion site in moloney murine leukemia virus kinases. These inhibitors have potential applications in treating certain types of cancer .
Sensing Applications
Boronic acids, including (5-Methylthiophen-3-YL)boronic acid, are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. They can be part of sensors for detecting catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC .
Catalysis
In catalysis, borinic acids and their derivatives are used in cross-coupling reactions which are fundamental processes in organic synthesis, leading to the creation of complex molecules from simpler ones .
Medicinal Chemistry
The compound finds its use in medicinal chemistry where it’s involved in the synthesis of potential pharmaceutical agents that could be used to treat various diseases .
Polymer and Optoelectronics Materials
Lastly, (5-Methylthiophen-3-YL)boronic acid derivatives are used in the development of polymer or optoelectronics materials, contributing to advancements in material sciences .
作用機序
Safety and Hazards
“(5-Methylthiophen-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
特性
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-YL)boronic acid | |
CAS RN |
930303-82-5 | |
| Record name | (5-methylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)


![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
